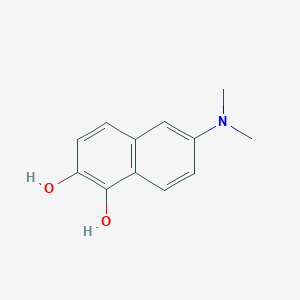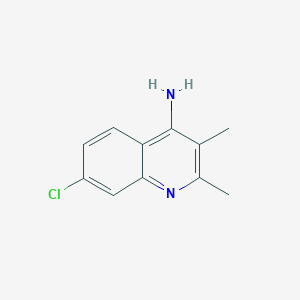
7-Chloro-2,3-dimethylquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-2,3-dimethylquinolin-4-amine is a quinoline derivative known for its diverse applications in medicinal chemistry and pharmaceutical research. Quinoline derivatives, including this compound, are recognized for their biological activities, such as antimicrobial, antimalarial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dimethylquinolin-4-amine typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form Schiff bases . Another approach involves the use of ultrasound irradiation to facilitate the reaction, which has been shown to improve yields and reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound often employ large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-2,3-dimethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Nucleophilic aromatic substitution is a common reaction for modifying the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K₂CO₃) are used under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
7-Chloro-2,3-dimethylquinolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has shown potential as an antimicrobial, antimalarial, and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Chloro-2,3-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites. Its anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
7-Chloroquinoline: Used as a precursor for various quinoline derivatives.
2,3-Dimethylquinoline: Utilized in the synthesis of other heterocyclic compounds.
Uniqueness
7-Chloro-2,3-dimethylquinolin-4-amine stands out due to its unique combination of chloro and dimethyl substituents on the quinoline ring, which enhances its biological activity and chemical reactivity compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C11H11ClN2 |
|---|---|
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
7-chloro-2,3-dimethylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-7(2)14-10-5-8(12)3-4-9(10)11(6)13/h3-5H,1-2H3,(H2,13,14) |
Clave InChI |
PNSFYAWPTXBGSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C=C(C=CC2=C1N)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


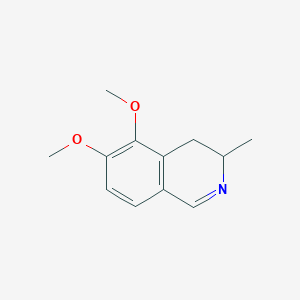

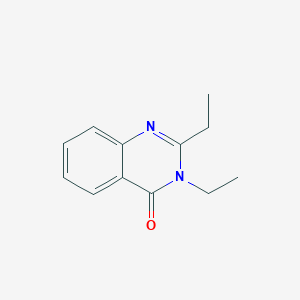
![2-[4-(2-Cyclopropylethoxy)phenyl]ethylamine](/img/structure/B11896999.png)
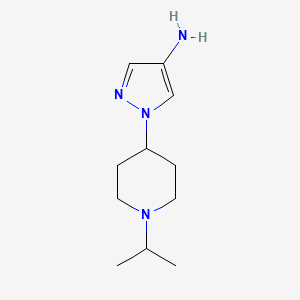

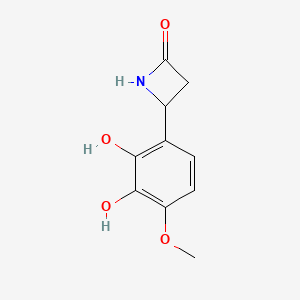
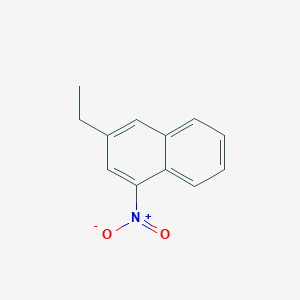
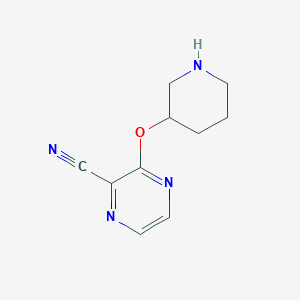
![4-amino-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11897037.png)
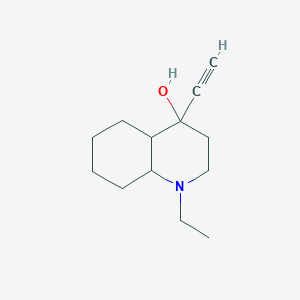
![1,7-Diazaspiro[4.4]nonane, 7-(3-pyridazinyl)-](/img/structure/B11897063.png)
